molecular formula C23H16ClFN4O2S B12138186 1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12138186
M. Wt: 466.9 g/mol
InChI Key: ONMCTXXYJVRAMB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with chlorobenzyl and fluorophenylsulfonyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

    Formation of the Pyrroloquinoxaline Core: The initial step involves the construction of the pyrroloquinoxaline core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-nitroaniline and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 4-chlorobenzyl chloride and a suitable base to facilitate the substitution.

    Sulfonylation with Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the pyrroloquinoxaline core with 4-fluorophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrroloquinoxaline derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to its biological effects.

    Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Similar structure but with a methyl group instead of a fluorine atom.

    1-(4-chlorobenzyl)-3-[(4-nitrophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Contains a nitro group instead of a fluorine atom.

Uniqueness

1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to the presence of the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H16ClFN4O2S

Molecular Weight

466.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H16ClFN4O2S/c24-15-7-5-14(6-8-15)13-29-22(26)21(32(30,31)17-11-9-16(25)10-12-17)20-23(29)28-19-4-2-1-3-18(19)27-20/h1-12H,13,26H2

InChI Key

ONMCTXXYJVRAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)Cl)N)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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